2-{[(6-methylpyrimidin-4-yl)thio]methyl}benzonitrile
Overview
Description
2-{[(6-methylpyrimidin-4-yl)thio]methyl}benzonitrile, also known as MPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPTB belongs to the family of benzimidazole compounds and has been studied for its anti-cancer, anti-inflammatory, and anti-viral activities.
Mechanism of Action
The mechanism of action of 2-{[(6-methylpyrimidin-4-yl)thio]methyl}benzonitrile is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity of this compound is thought to be mediated by the inhibition of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit the formation of new blood vessels. This compound has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells. In animal models, this compound has been shown to reduce inflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[(6-methylpyrimidin-4-yl)thio]methyl}benzonitrile in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. Additionally, this compound has a favorable toxicity profile and does not cause significant side effects. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for the study of 2-{[(6-methylpyrimidin-4-yl)thio]methyl}benzonitrile. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific molecular targets of this compound in cancer cells. Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and viral infections, is an area of interest. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Scientific Research Applications
2-{[(6-methylpyrimidin-4-yl)thio]methyl}benzonitrile has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its anti-viral activity against herpes simplex virus type 1.
properties
IUPAC Name |
2-[(6-methylpyrimidin-4-yl)sulfanylmethyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-6-13(16-9-15-10)17-8-12-5-3-2-4-11(12)7-14/h2-6,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMICZURWYLVUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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